Physicochemical Profiling & Mechanistic Utility of Benzyltrimethylammonium Chloride (BTMAC)
Physicochemical Profiling & Mechanistic Utility of Benzyltrimethylammonium Chloride (BTMAC)
Executive Technical Summary
Benzyltrimethylammonium chloride (BTMAC) represents a critical class of Phase Transfer Catalysts (PTC) utilized to overcome kinetic inhibition in heterogeneous reaction systems. Unlike complex organometallic catalysts, BTMAC leverages a quaternary ammonium architecture to facilitate the migration of anionic reactants across immiscible interfaces (typically aqueous-organic), thereby accelerating nucleophilic substitutions, alkylations, and oxidations by orders of magnitude.
This guide provides a rigorous physicochemical profile of BTMAC, distinguishing its behavior from long-chain surfactant analogs. It details the thermodynamic boundaries of its stability, elucidates the "Starks' Extraction" mechanism through which it operates, and offers validated protocols for its synthesis and handling in high-purity applications.
Physicochemical Characterization
BTMAC (CAS: 56-93-9) is a quaternary ammonium salt characterized by a hydrophilic cationic head and a lipophilic benzyl moiety. This amphiphilic structure is optimized for interfacial activity rather than bulk micellization, making it a superior choice for PTC over detergency applications.
Core Property Matrix[1]
| Property | Value / Description | Contextual Significance |
| Molecular Formula | C₁₀H₁₆ClN | -- |
| Molecular Weight | 185.69 g/mol | Low MW facilitates rapid interfacial diffusion. |
| Appearance | White to off-white crystalline powder | Highly hygroscopic; requires desiccation. |
| Melting Point | 239 °C (with decomposition) | High lattice energy; distinct from lower melting ionic liquids. |
| Thermal Stability | Stable < 135 °C | Critical: Prolonged heating >135°C risks reversal to benzyl chloride and trimethylamine (Hofmann-like elimination). |
| Solubility (Water) | ~800 g/L (20 °C) | Extremely high aqueous solubility drives the equilibrium of the catalyst into the aqueous phase. |
| Solubility (Organics) | Soluble in Ethanol, Methanol; Sparingly in non-polar solvents | Amphiphilicity allows it to shuttle ions into organic media (e.g., DCM, Toluene) as ion pairs. |
| pH (10% aq.) | 6.0 – 8.0 | Neutral profile minimizes side reactions in pH-sensitive substrates. |
| Density | 1.07 g/cm³ | Denser than water; relevant for phase separation engineering. |
Surfactant vs. Hydrotrope Behavior
Unlike long-chain analogs (e.g., Cetyltrimethylammonium chloride), BTMAC does not exhibit a sharp, low-concentration Critical Micelle Concentration (CMC). The benzyl group provides insufficient hydrophobicity to drive stable spherical micelle formation at micromolar concentrations. Instead, BTMAC functions as a hydrotrope and ion-pair reagent , stabilizing anionic nucleophiles in organic solvents through electrostatic attraction without forming large colloidal aggregates.
Mechanistic Architecture: Phase Transfer Catalysis[2][3][4]
The catalytic efficacy of BTMAC is governed by the Starks' Extraction Mechanism . In a biphasic system (e.g., aqueous NaOH / organic alkyl halide), the reaction is kinetically inhibited because the nucleophile (
BTMAC (
-
Interfacial Exchange:
in the aqueous phase pairs with the nucleophile ( ). -
Phase Transfer: The lipophilic ion pair (
) migrates into the organic phase. -
Reaction:
reacts with the organic substrate ( ), displacing the leaving group ( ). -
Regeneration:
returns to the aqueous phase to restart the cycle.
Visualization: Starks' Extraction Cycle
Caption: The catalytic cycle of BTMAC facilitating nucleophilic substitution across an aqueous-organic interface.
Experimental Protocols
Synthesis of High-Purity BTMAC
For applications requiring trace-metal-free or specific counter-ion purity, in-house synthesis via quaternization is recommended.
Reaction:
Protocol:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Purge with nitrogen.[1]
-
Reagent Loading: Charge the flask with Benzyl Chloride (0.1 mol) dissolved in absolute Ethanol (100 mL).
-
Amine Addition: Cool the solution to 0°C. Slowly add Trimethylamine (33% in EtOH, 0.12 mol, 1.2 eq) via the addition funnel to control the exotherm.
-
Reaction: Allow to warm to room temperature, then heat to mild reflux (approx. 60-70°C) for 4–6 hours. Note: Monitor via TLC (Mobile phase: MeOH/DCM) for disappearance of benzyl chloride.
-
Isolation: Cool the mixture to 0°C. BTMAC will precipitate as white crystals.
-
Purification: Filter the solid. Recrystallize from hot Ethanol/Ether (1:1 v/v) to remove unreacted amine and benzyl chloride traces.
-
Drying: Dry under high vacuum at 40°C for 12 hours. Store in a desiccator.
Purity Analysis (Non-Aqueous Titration)
To verify the assay (>99%):
-
Dissolve 0.2 g of dried BTMAC in 50 mL of glacial acetic acid.
-
Add 5 mL of mercuric acetate solution (to sequester chloride ions).
-
Titrate with 0.1 N Perchloric acid using Crystal Violet indicator.
-
Endpoint: Color change from violet to blue-green.
Safety & Toxicology Profile
BTMAC is a potent chemical agent and must be handled with strict adherence to safety protocols.[2] It is classified as acutely toxic .[3][4]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed (LD50 Rat: ~500 mg/kg).[5][3] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[5][3] |
| Skin/Eye Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[4] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |
Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat are mandatory.
-
Thermal Hazard: Do not heat above 135°C without rigorous temperature control. Thermal decomposition releases Benzyl Chloride (a lacrymator and alkylating agent) and Trimethylamine (flammable gas).
References
-
Starks, C. M. (1971).[6] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link
-
Halpern, M. E. (1997). "Phase-Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series. Link
-
PubChem Database. (2023). "Benzyltrimethylammonium chloride - Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Benzyltrimethylammonium chloride." Merck Millipore. Link
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 3. moellerchemie.com [moellerchemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Benzyltrimethylammonium chloride CAS 56-93-9 | 821961 [merckmillipore.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
